Calystegine B2
CAS No.: 127414-85-1
VCID: VC21324054
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
Calystegine B2 is a polyhydroxylated nortropane alkaloid, belonging to the calystegine family of secondary metabolites found in various plant families, including Convolvulaceae, Solanaceae, and Moraceae . These compounds are of significant scientific interest due to their potent inhibitory activity against glycosidases, enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates . This article provides an in-depth review of Calystegine B2, focusing on its chemical structure, biological activities, and potential applications. Biological ActivitiesCalystegine B2 is primarily known for its ability to inhibit glycosidases, which are crucial in carbohydrate metabolism. By binding to the active site of these enzymes, it prevents them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibitory activity makes Calystegine B2 a valuable tool in studying carbohydrate metabolism and potential therapeutic applications for diseases involving glycosidase dysfunction. Glycosidase Inhibition
Research Findings and ApplicationsRecent studies have explored the effects of calystegines on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. Treatment with calystegines promoted cell survival, reduced oxidative stress, and improved metabolic activity, highlighting their potential in managing diabetes-related complications . Potential Therapeutic Applications
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CAS No. | 127414-85-1 |
Product Name | Calystegine B2 |
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2 |
Standard InChIKey | FXFBVZOJVHCEDO-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@]2(C(C(C(C1N2)O)O)O)O |
SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Canonical SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Synonyms | 1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |
Reference | Tailford et al. Structural and biochemical evidence for a boat-like transition state in beta-mannosidases Nature Chemical Biology, doi: 10.1038/nchembio.81, published online 13 April 2008. http://www.nature.com/naturechemicalbiology |
PubChem Compound | 3693124 |
Last Modified | Aug 15 2023 |
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